molecular formula C8H7ClF2S B2927501 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene CAS No. 1221723-34-7

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene

Cat. No.: B2927501
CAS No.: 1221723-34-7
M. Wt: 208.65
InChI Key: FQMSVRJKZVGTOO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene (CAS: 1221723-34-7) is a fluorinated aromatic compound with the molecular formula C₈H₇ClF₂S and a molecular weight of 208.66 g/mol . Its structure features a chloromethyl (-CH₂Cl) group and a difluoromethylsulfanyl (-SCF₂H) group attached to a benzene ring. The compound is commercially available as a liquid (purity unspecified) and is utilized in life science research, particularly in the synthesis of specialized organic intermediates . Key spectral identifiers include its NMR and FT-IR profiles, which confirm the presence of aromatic protons (δ 7.2–7.4 ppm), chloromethyl (δ 4.8–5.0 ppm), and difluoromethylsulfanyl groups (δ 5.2–5.5 ppm for -SCF₂H) .

Properties

IUPAC Name

1-(chloromethyl)-4-(difluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2S/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSVRJKZVGTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the chloromethyl and difluoromethylsulfanyl groups onto a benzene ring. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and materials

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene involves its reactivity due to the presence of the chloromethyl and difluoromethylsulfanyl groups. These groups can interact with various molecular targets, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene, enabling comparisons of reactivity, physical properties, and applications:

1-(Chloromethyl)-4-(phenylsulfanyl)benzene

  • Molecular Formula : C₁₃H₁₁ClS
  • Molecular Weight : 234.74 g/mol .
  • Key Differences : Replaces the difluoromethylsulfanyl group with a phenylsulfanyl (-SPh) moiety.
  • Properties : Higher molecular weight and reduced electronegativity due to the absence of fluorine atoms. Exhibits similar liquid-state behavior but lower thermal stability compared to fluorinated analogs .
  • Applications: Used as a precursor in organosulfur chemistry and cross-coupling reactions .

1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

  • Molecular Formula : C₁₃H₈ClF₂S
  • Molecular Weight : 277.72 g/mol .
  • Key Differences : Contains an additional fluorine atom on the benzene ring and a 4-fluorophenylsulfanyl group.
  • Properties: Increased lipophilicity and metabolic stability due to dual fluorination. Demonstrates enhanced resistance to oxidative degradation compared to non-fluorinated analogs .
  • Applications : Investigated in agrochemical research for pesticidal activity .

1-Chloromethyl-4-(2-chloro-1,1,2-trifluoroethylsulfanyl)benzene

  • Molecular Formula : C₉H₆Cl₂F₃S
  • Molecular Weight : 283.07 g/mol .
  • Key Differences : Features a trifluoroethylsulfanyl group (-SCF₂Cl) instead of difluoromethylsulfanyl.
  • Properties : Higher halogen content increases reactivity in nucleophilic substitutions. The trifluoroethyl group enhances steric hindrance, reducing reaction rates in SN2 mechanisms .
  • Applications: Potential use in fluoropolymer synthesis .

1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene

  • Molecular Formula : C₈H₅F₂NS₂
  • Molecular Weight : 217.26 g/mol .
  • Key Differences : Replaces the chloromethyl group with an isothiocyanate (-NCS) functional group.
  • Properties : The isothiocyanate group enables conjugation with amines or thiols, making it valuable in bioconjugation chemistry. Lower molecular weight improves solubility in polar solvents .
  • Applications : Used in protein labeling and fluorescence probe synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound C₈H₇ClF₂S 208.66 -CH₂Cl, -SCF₂H Life science intermediates
1-(Chloromethyl)-4-(phenylsulfanyl)benzene C₁₃H₁₁ClS 234.74 -CH₂Cl, -SPh Organosulfur synthesis
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene C₁₃H₈ClF₂S 277.72 -CH₂Cl, -S(4-F-C₆H₄) Agrochemical research
1-Chloromethyl-4-(2-chloro-1,1,2-trifluoroethylsulfanyl)benzene C₉H₆Cl₂F₃S 283.07 -CH₂Cl, -SCF₂Cl Fluoropolymer precursors
1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene C₈H₅F₂NS₂ 217.26 -NCS, -SCF₂H Bioconjugation chemistry

Research Findings and Trends

Fluorination Impact: The difluoromethylsulfanyl group in this compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 1-(chloromethyl)-4-(phenylsulfanyl)benzene .

Reactivity : Chloromethyl groups facilitate nucleophilic substitutions, but fluorinated sulfanyl groups (e.g., -SCF₂H) reduce electrophilicity at the sulfur atom, slowing thiol-disulfide exchange reactions .

Thermal Stability: Fluorinated compounds exhibit higher thermal stability, with decomposition temperatures exceeding 200°C, whereas non-fluorinated analogs degrade below 150°C .

Biological Activity

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene is a chemical compound with the molecular formula C8_8H7_7ClF2_2S. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on existing literature, including case studies and research findings.

Molecular Structure

  • Molecular Formula : C8_8H7_7ClF2_2S
  • SMILES : C1=CC(=CC=C1CCl)SC(F)F
  • InChI : InChI=1S/C8H7ClF2S/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+208.99979137.6
[M+Na]+230.98173149.5
[M+NH₄]+226.02633146.5
[M+K]+246.95567140.5
[M-H]−206.98523137.9

Antimicrobial Properties

Research has indicated that compounds containing sulfonyl groups exhibit significant antimicrobial activity. A study focusing on various sulfone derivatives reported that certain analogues demonstrated potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

In a recent investigation, a series of sulfone derivatives were synthesized and tested for their antibacterial efficacy using the agar disc-diffusion method. The results showed that compounds similar to this compound exhibited varying degrees of inhibition against bacterial strains such as S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .

Anticancer Activity

The potential anticancer properties of sulfone-containing compounds have also been explored extensively. A review highlighted that certain sulfones could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings: Antiproliferative Effects

In vitro studies have demonstrated that specific derivatives of sulfone compounds can significantly reduce the viability of cancer cell lines at low concentrations. For instance, one study reported an IC50 value of 180 nM against B16 melanoma cells for a sulfone derivative structurally related to our compound .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile as well. Reports indicate that exposure to chlorinated compounds can lead to skin irritation and other adverse health effects . Therefore, handling this compound requires caution due to its potential toxicity.

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